molecular formula CrMoOS B14266154 Chromium;oxo(sulfanylidene)molybdenum CAS No. 139920-09-5

Chromium;oxo(sulfanylidene)molybdenum

Cat. No.: B14266154
CAS No.: 139920-09-5
M. Wt: 196.01 g/mol
InChI Key: WHHNJMQJJKHUSH-UHFFFAOYSA-N
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Description

Chromium;oxo(sulfanylidene)molybdenum is a mixed-metal oxo-sulfido complex featuring both chromium and molybdenum centers coordinated by oxo (O²⁻) and sulfanylidene (S²⁻) ligands. Molybdenum oxo-sulfido compounds are well-documented for their roles in catalysis and enzymatic mimicry, often adopting oxidation states from +IV to +VI . Chromium, though in the same group (Group 6) as molybdenum, exhibits distinct chemical behavior due to differences in redox flexibility and ligand coordination preferences .

Key characteristics of this compound likely include:

  • Coordination Geometry: A distorted octahedral geometry, with oxo and sulfido ligands occupying axial and equatorial positions, respectively.
  • Oxidation States: Molybdenum likely in +IV or +VI states, while chromium may adopt +III or +VI, depending on ligand bonding .
  • Applications: Potential use in catalytic oxygen/sulfur atom transfer reactions, akin to molybdoenzymes like xanthine oxidase .

Properties

CAS No.

139920-09-5

Molecular Formula

CrMoOS

Molecular Weight

196.01 g/mol

IUPAC Name

chromium;oxo(sulfanylidene)molybdenum

InChI

InChI=1S/Cr.Mo.O.S

InChI Key

WHHNJMQJJKHUSH-UHFFFAOYSA-N

Canonical SMILES

O=[Mo]=S.[Cr]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chromium;oxo(sulfanylidene)molybdenum typically involves the reaction of chromium and molybdenum precursors under controlled conditions. One common method is the reaction of chromium(V) oxide with molybdenum disulfide in the presence of an oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve high-temperature processes and the use of specialized equipment to ensure purity and yield. Techniques such as chemical vapor deposition (CVD) and solid-state reactions are often employed to produce large quantities of the compound for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Chromium;oxo(sulfanylidene)molybdenum undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to lower oxidation state species.

    Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and ligands such as phosphines and amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxo-molybdenum(VI) species, while reduction reactions may yield molybdenum(IV) complexes.

Scientific Research Applications

Chromium;oxo(sulfanylidene)molybdenum has a wide range of scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.

    Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for metalloenzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as an anticancer agent.

    Industry: The compound is used in the production of high-performance materials, including alloys and coatings, due to its excellent thermal and chemical stability.

Mechanism of Action

The mechanism by which chromium;oxo(sulfanylidene)molybdenum exerts its effects involves the interaction of its oxo and sulfanylidene ligands with various molecular targets. In catalytic processes, the compound facilitates the transfer of oxygen or sulfur atoms to substrates, thereby promoting oxidation or reduction reactions. The molecular pathways involved often include the formation of intermediate species that are highly reactive and capable of driving the desired chemical transformations.

Comparison with Similar Compounds

Molybdenum Oxo-Sulfido Complexes

Molybdenum oxo-sulfido compounds are prevalent in both industrial and biological systems. For example:

  • [MoO(SC₆H₂Pri₃)₂{η²-CHC(tol)}] : A Mo(VI) complex with oxo and thiolate ligands, used in olefin metathesis and alkyne insertion reactions .
  • [MoO₂(PyS)₂] : A biomimetic Mo(VI) complex with cis-dioxo and dithiolene ligands, mimicking molybdoenzyme active sites .

Structural and Functional Differences :

  • Ligand Effects : Sulfido ligands enhance electrophilicity at the Mo center, facilitating nucleophilic attacks in catalytic cycles, while oxo ligands stabilize higher oxidation states .
  • Catalytic Activity : Mo oxo-sulfido complexes exhibit superior oxygen atom transfer (OAT) efficiency compared to purely oxo or sulfido derivatives. For instance, [MoO₂(PyS)₂] catalyzes OAT to phosphines (e.g., PMe₃) via a two-electron redox mechanism .

Table 1: Comparison of Molybdenum Oxo-Sulfido Complexes

Compound Oxidation State Key Ligands Application Reference
[MoO(SC₆H₂Pri₃)₂] +VI Oxo, thiolate Olefin metathesis
[MoO₂(PyS)₂] +VI cis-Dioxo, dithiolene Biomimetic OAT catalysis
[MoO(S)(dithiolene)] +IV Oxo, sulfido, dithiolene Model for sulfite oxidase

Chromium Oxo-Sulfido Complexes

Chromium analogs, such as [CrO(S)(NH₃)₃]⁺, are less common due to chromium’s preference for +III and +VI states and tendency to form inert Cr(III) oxides. Key distinctions include:

  • Redox Stability : Cr(VI) oxo complexes are strong oxidizers but prone to reduction to Cr(III), limiting catalytic recyclability .
  • Coordination Flexibility : Chromium favors fewer sulfur ligands compared to molybdenum, resulting in less diverse sulfido chemistry .

Tungsten and Rhenium Analogues

Tungsten (W) and rhenium (Re) oxo-sulfido complexes provide insightful comparisons due to their electronic similarity to molybdenum:

  • Tungsten : [WO(S)(dithiolene)] complexes exhibit higher OAT activity than Mo analogs due to reduced μ-oxo dimer formation and better solubility .
  • Rhenium : [ReO(S)(pyrazine-dithiolene)] shows slower kinetics in OAT but greater stability under acidic conditions, attributed to Re’s lower electronegativity .

Table 2: Metal-Specific Trends in OAT Catalysis

Metal μ-Oxo Dimer Formation Solubility in Polar Solvents OAT Rate (PMe₃)
Mo High Moderate 1.0 (reference)
W Low High 2.5
Re None High 0.3

Data derived from

Vanadium Oxo-Sulfido Complexes

Vanadium oxo-sulfido complexes like [VO(S)(dithiocarbamate)] are less effective in OAT but excel in sulfate reduction pathways .

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